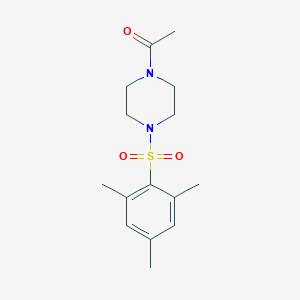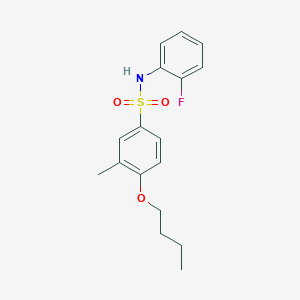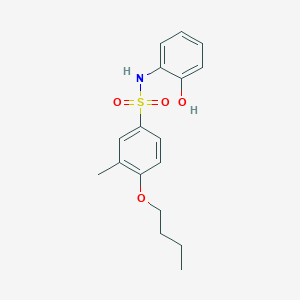
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a compound that has gained significant attention in the scientific community due to its potential use in medical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is primarily located in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. The purpose of
Wirkmechanismus
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide acts as a selective ligand for TSPO, binding to a specific site on the protein. TSPO is involved in the transport of cholesterol into mitochondria, as well as in the regulation of mitochondrial function and apoptosis. TSPO has also been implicated in the modulation of immune responses, particularly in the activation of microglia. By binding to TSPO, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting a potential anti-inflammatory effect. 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disease, potentially through the modulation of mitochondrial function and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of microglial activation, which is implicated in a variety of pathological processes. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has a high affinity for TSPO, allowing for sensitive detection in imaging studies. However, one limitation of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is its potential toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide research. One area of interest is the development of more specific TSPO ligands, which may have greater selectivity and lower toxicity than 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of neuroinflammatory and neurodegenerative diseases, either through direct administration or as a tool for monitoring disease progression. Further research is needed to fully understand the potential therapeutic applications of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide and other TSPO ligands.
Synthesemethoden
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxylic acid, followed by the addition of an amine such as diethylamine. Both methods result in the formation of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in medical research, particularly in the field of neuroimaging. TSPO is upregulated in activated microglia, which are involved in neuroinflammation and neurodegeneration. As such, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been used as a radioligand for positron emission tomography (PET) imaging to visualize microglial activation in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H14N2O4S |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-7-6-10(9-12(11)19-2)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
VCVFNFQMRYBKHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)











